Pirbenicillin
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Overview
Description
Pirbenicillin is a semisynthetic penicillin with broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus mirabilis, Enterobacter spp., Serratia spp., and Escherichia coli . This compound is more active than carbenicillin and ticarcillin against many strains of Pseudomonas aeruginosa .
Preparation Methods
Pirbenicillin is synthesized through a series of chemical reactions involving the modification of the penicillin core structure. The compound is prepared by introducing specific substituents to the penicillin nucleus, resulting in the formation of 6-[d-2-phenyl-2(N-4-pyridylformimidoylaminoacetamido)-acetamido]-penicillanic acid . The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Pirbenicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pirbenicillin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of semisynthetic penicillins.
Biology: this compound is used in microbiological studies to investigate its antibacterial activity against various bacterial strains.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibacterial agents
Mechanism of Action
Pirbenicillin exerts its antibacterial effects by interfering with the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands. This inhibition disrupts the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Pirbenicillin is compared with other semisynthetic penicillins such as carbenicillin and ticarcillin. While all three compounds exhibit antibacterial activity, this compound is more effective against Pseudomonas aeruginosa . Carbenicillin and ticarcillin are less active against this bacterium but may be more effective against other bacterial strains .
Similar Compounds
- Carbenicillin
- Ticarcillin
- Piperacillin
This compound’s unique structure and broad-spectrum activity make it a valuable compound in the field of antibacterial research and therapy.
Properties
CAS No. |
55975-92-3 |
---|---|
Molecular Formula |
C24H26N6O5S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1 |
InChI Key |
WRFCGBVLTRJBKN-QSNWEANLSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Key on ui other cas no. |
55975-92-3 |
Synonyms |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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